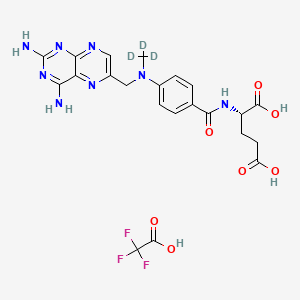
Methotrexate-d3 Pentaglutamate Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methotrexate-d3 Pentaglutamate Trifluoroacetate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methotrexate, a well-known antineoplastic and immunosuppressant drug. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methotrexate-d3 Pentaglutamate Trifluoroacetate involves multiple steps, starting with the preparation of methotrexate The methotrexate is then subjected to polyglutamation, where multiple glutamate residues are addedThe reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure the compound’s purity and consistency. Quality control measures, such as chromatography and mass spectrometry, are employed to verify the compound’s composition .
Analyse Des Réactions Chimiques
Types of Reactions: Methotrexate-d3 Pentaglutamate Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically conducted under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may lead to the formation of methotrexate-d3 derivatives with altered functional groups, while reduction may result in the formation of simpler compounds. Substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Methotrexate-d3 Pentaglutamate Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of methotrexate and its derivatives.
Biology: Employed in cellular studies to understand the transport and metabolism of methotrexate within cells.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of methotrexate in the body.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the compound’s behavior under various conditions
Mécanisme D'action
Methotrexate-d3 Pentaglutamate Trifluoroacetate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. As a result, the compound disrupts DNA synthesis and cell division, making it effective in treating certain cancers and autoimmune diseases. The molecular targets and pathways involved include the folate pathway and the inhibition of purine and pyrimidine synthesis .
Comparaison Avec Des Composés Similaires
Methotrexate-d3 Pentaglutamate Trifluoroacetate is unique due to its stable isotope labeling, which allows for precise analytical studies. Similar compounds include:
Methotrexate: The parent compound, widely used in clinical settings.
Methotrexate Polyglutamates: Derivatives of methotrexate with multiple glutamate residues, used in various research applications.
Versortrexate: A newly developed compound that targets DHFR and shows potential for reduced toxicity and overcoming drug resistance.
This compound stands out due to its specific modifications, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C22H23F3N8O7 |
|---|---|
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H22N8O5.C2HF3O2/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;3-2(4,5)1(6)7/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);(H,6,7)/t13-;/m0./s1/i1D3; |
Clé InChI |
RVUOXUFBZCNHQE-QDCABLTNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)
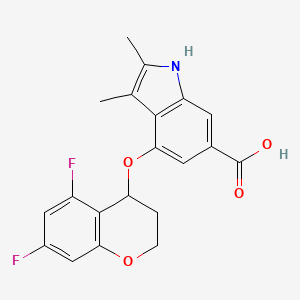

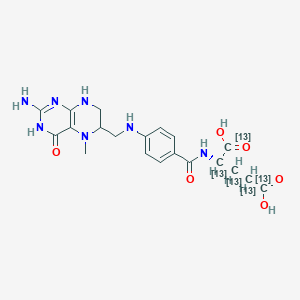
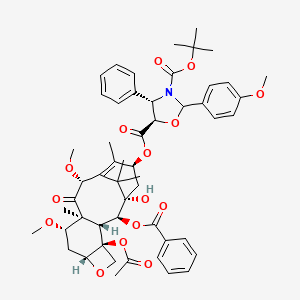
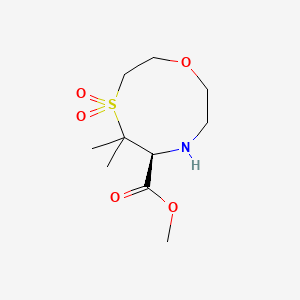
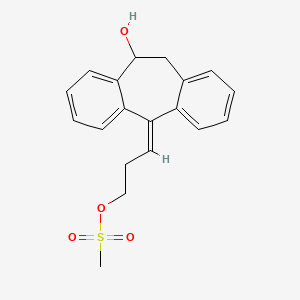
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
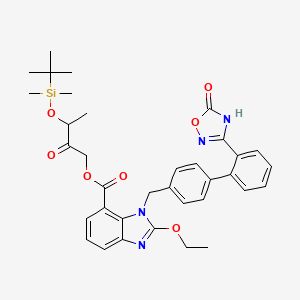
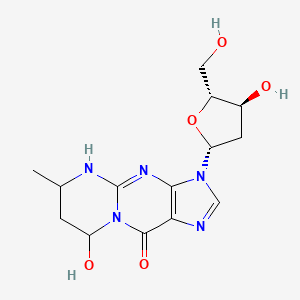
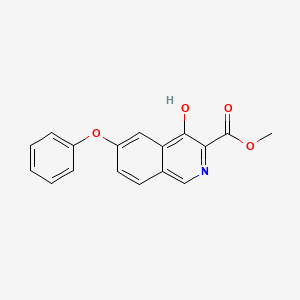
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
